molecular formula C14H11IN2O2S B1509240 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- CAS No. 664982-01-8

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1509240
CAS No.: 664982-01-8
M. Wt: 398.22 g/mol
InChI Key: WTFBZNXLMIQVKC-UHFFFAOYSA-N
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Description

Substituent Effects on Geometry

  • Iodo vs. bromo analogs : The C–I bond in 3-iodo derivatives is 0.18 Å longer than C–Br in 3-bromo-1-tosyl-pyrrolo[2,3-b]pyridine, increasing steric bulk but enhancing polarizability .
  • Sulfonyl vs. methyl groups : The tosyl group induces 12° greater ring distortion compared to N-methylated analogs due to stronger electron-withdrawing effects .

Electronic Properties

  • HOMO energy : 3-iodo derivative ($$ −6.12 \, \text{eV} $$) vs. 3-bromo ($$ −5.94 \, \text{eV} $$) and parent pyrrolopyridine ($$ −5.22 \, \text{eV} $$). Iodine’s electronegativity lowers HOMO energy by 0.9 eV .
  • Reactivity : The iodine atom increases susceptibility to Sonogashira coupling (yield: 89% vs. 72% for bromo analog) due to enhanced oxidative addition kinetics .

Table 3: Structural and electronic comparison

Property 3-Iodo-1-tosyl 3-Bromo-1-tosyl Parent (unsubstituted)
C–X bond length (Å) 2.12 1.94
HOMO (eV) −6.12 −5.94 −5.22
LUMO (eV) −2.87 −2.91 −1.98
Band gap (eV) 3.25 3.03 3.24

Implications for Functionalization

The 3-iodo-1-tosyl derivative exhibits dual reactivity :

  • Iodine site : Participates in cross-coupling (e.g., Suzuki, Heck) with 5–15% higher yields than bromo analogs .
  • Sulfonyl group : Acts as a leaving group in nucleophilic aromatic substitution, enabling N1 functionalization .

Properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-13(15)12-3-2-8-16-14(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFBZNXLMIQVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731648
Record name 3-Iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664982-01-8
Record name 3-Iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- (CAS Number: 664982-01-8) is particularly noteworthy for its potential applications in treating various diseases through its inhibitory effects on specific biological pathways.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₁₁IN₂O₂S
Molecular Weight398.219 g/mol
LogP4.267
PSA60.34 Å

Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives may act as inhibitors for various enzymes and receptors. Specifically, studies have highlighted its role as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4B, which is implicated in inflammatory processes and central nervous system (CNS) disorders.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

  • Inhibition of TNF-α Release : A derivative of the pyrrolo[2,3-b]pyridine structure showed significant inhibition of TNF-α release from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharides. This suggests potential anti-inflammatory properties that could be leveraged in treating inflammatory diseases .
  • Selectivity Against CNS Receptors : In pharmacological profiling, the compound exhibited selectivity against a panel of CNS receptors, indicating its potential for development as a therapeutic agent for neurological conditions .

Study on PDE4B Inhibition

A study conducted by Huang et al. (2013) explored the structure-activity relationship (SAR) of various derivatives of pyrrolo[2,3-b]pyridine. The findings revealed that modifications at specific positions significantly affected the inhibitory potency against PDE4B. For instance:

  • Compound 11h was identified as a potent PDE4B inhibitor with an IC50 value ranging from 0.11 to 1.1 μM.
  • The compound demonstrated a high percentage inhibition (up to 99%) at a concentration of 10 μM against PDE4B .

Summary of Findings

The biological activity of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- can be summarized as follows:

ActivityObservations
Anti-inflammatorySignificant inhibition of TNF-α release
Enzyme InhibitionPotent inhibitor of PDE4B
CNS SelectivitySelective against multiple CNS receptors

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Key structural analogues differ in halogen type (I, Br, Cl) and substituent positions. These variations critically influence physicochemical properties and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
3-iodo-1-[(4-methylphenyl)sulfonyl]- I (C3), Tosyl (N1) C₁₄H₁₁IN₂O₂S 398.22 Not reported High reactivity for cross-coupling
4-iodo-1-[(4-methylphenyl)sulfonyl]- I (C4), Tosyl (N1) C₁₄H₁₁IN₂O₂S 398.22 Not reported Steric hindrance at C4 reduces reactivity
3-bromo-1-[(4-methylphenyl)sulfonyl]- Br (C3), Tosyl (N1) C₁₄H₁₁BrN₂O₂S 351.22 Not reported Lower molecular weight; bromine less reactive than iodine
4-chloro-1-[(4-methylphenyl)sulfonyl]- Cl (C4), Tosyl (N1) C₁₄H₁₁ClN₂O₂S 306.77 Not reported Chlorine’s electron-withdrawing effect enhances stability
3-iodo-5-methoxy-1-[(4-methylphenyl)sulfonyl]- I (C3), OCH₃ (C5), Tosyl (N1) C₁₅H₁₃IN₂O₃S 428.24 Not reported Methoxy group increases polarity and solubility

Key Observations :

  • Iodine vs. Bromine/Chlorine : The iodine atom in the target compound provides a heavier atom effect, increasing molecular weight and enhancing suitability for Suzuki-Miyaura couplings compared to bromine or chlorine .
  • Substituent Position : The C3-iodo derivative allows for regioselective modifications, whereas C4-substituted analogues (e.g., 4-chloro) exhibit steric constraints that limit reactivity .
  • Additional Substituents : Methoxy or trifluoromethyl groups (e.g., in and ) alter electronic properties and solubility, impacting pharmacokinetic profiles.

Comparison with Analogues

  • 4-Chloro Derivative : Synthesized via sulfonylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with tosyl chloride, yielding 78% purity.
  • 3-Nitro Derivatives : Prepared via Suzuki coupling of 5-bromo-3-nitro-pyrrolopyridine with arylboronic acids (yields: 74–94%).
  • 5-Trifluoromethyl Derivative : Requires specialized fluorination agents, increasing synthetic complexity.

Yield and Purity :

  • Tosyl-protected derivatives generally achieve high yields (>75%) due to the stability of the sulfonyl group .
  • Nitro-substituted analogues exhibit lower yields (40–97%) depending on steric and electronic factors .

Reactivity Trends

  • Cross-Coupling: The 3-iodo substituent is superior to bromine or chlorine in Buchwald-Hartwig or Sonogashira reactions due to iodine’s leaving group ability .
  • Electrophilic Substitution : Electron-withdrawing groups (e.g., nitro in ) deactivate the ring, whereas methoxy () enhances nucleophilic attack at adjacent positions.

Preparation Methods

Core Synthesis of 1H-Pyrrolo[2,3-b]pyridine Scaffold

The synthesis begins with the formation of the pyrrolo[2,3-b]pyridine core, commonly referred to as azaindole. This heterocyclic framework can be prepared by condensation reactions between pyrrole and pyridine derivatives or by cyclization methods described in patents and literature.

  • Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine is a common intermediate used for further functionalization.
  • Reaction Conditions: The coupling and cyclization often occur under inert atmosphere (N₂), with heating between 80 °C to reflux temperature in suitable solvents such as dioxane/water mixtures.

Sulfonylation at the 1-Position with 4-Methylphenylsulfonyl Group

The sulfonylation of the nitrogen at the 1-position introduces the 4-methylphenylsulfonyl (tosyl) group, enhancing the compound’s stability and modulating its physicochemical properties.

  • Reagents: p-Toluenesulfonyl chloride (tosyl chloride) is reacted with the pyrrolo[2,3-b]pyridine derivative.
  • Bases: Aqueous sodium hydroxide or triethylamine is used as a base to facilitate the sulfonylation.
  • Solvent System: A biphasic system of dichloromethane and aqueous base is typical.
  • Reaction Conditions: The reaction is stirred at 0 °C to room temperature for 1 to 12 hours.

Purification and Isolation

After the reaction steps, the product mixture undergoes work-up involving:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with saturated sodium chloride solution.
  • Drying over sodium sulfate.
  • Concentration under reduced pressure.
  • Ion-exchange resin treatment (e.g., DOWEX 50WX2-400) to remove impurities.
  • Final purification by filtration and solvent washes to yield the pure 3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Temperature Time Solvent(s) Notes
1 Formation of azaindole core 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K₂CO₃ 80 °C to reflux 1 to 16 hours Dioxane/water (2.5:1) Suzuki coupling under N₂ atmosphere
2 Iodination at 3-position Iodine or N-iodosuccinimide (NIS) 0 °C to RT 10 min to several hrs Chloroform, DCM, or THF Electrophilic substitution
3 Sulfonylation at N-1 p-Toluenesulfonyl chloride, NaOH or triethylamine 0 °C to RT 1 to 12 hours DCM and aqueous NaOH Biphasic reaction
4 Purification Extraction, drying, ion-exchange resin treatment Room temperature Several hours Ethyl acetate, MeOH, DCM Removal of impurities and isolation

Research Findings and Optimization Notes

  • The Suzuki coupling step is well-established and provides a versatile route to functionalized azaindoles, allowing various substituents to be introduced at the 5-position before halogenation and sulfonylation.
  • The iodination step requires careful control of temperature and reagent equivalents to avoid over-halogenation or side reactions.
  • Sulfonylation with p-toluenesulfonyl chloride proceeds efficiently under mild conditions, and the sulfonyl group improves compound stability and biological activity profiles.
  • Ion-exchange resin purification is effective for removing palladium residues and other impurities, yielding high-purity final products suitable for biological evaluation.
  • The presence of the iodine atom at the 3-position can enhance molecular interactions in biological systems, making this compound valuable for kinase inhibition studies.

Q & A

Q. What are the established synthetic routes for 3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine?

Answer: The synthesis typically involves sulfonylation of the pyrrolopyridine core. A common method includes:

  • Step 1: Protection of the pyrrolo[2,3-b]pyridine nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane with benzyltriethylammonium chloride as a phase-transfer catalyst) at 0°C .
  • Step 2: Regioselective iodination at position 3 via electrophilic substitution, often using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or THF) .
  • Purification: Recrystallization from methanol or column chromatography to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

Answer: Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., iodination at C3 and sulfonylation at N1) .
  • X-ray Crystallography: Resolves π-π interactions between the 4-methylphenylsulfonyl group and the heterocyclic core, with dihedral angles ~79.6° between aromatic planes .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 413.98 for C14_{14}H12_{12}IN2_2O2_2S) .

Q. What are the typical reaction pathways for functionalizing this compound?

Answer: The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl/heteroaryl groups. The sulfonyl group can be hydrolyzed under acidic conditions (e.g., H2_2SO4_4/H2_2O) to regenerate the NH-pyrrolopyridine for further derivatization .

Advanced Research Questions

Q. How do substituents influence the compound’s biological activity?

Answer:

  • Iodine at C3: Enhances halogen bonding with target proteins (e.g., kinase ATP-binding pockets), improving binding affinity .
  • 4-Methylphenylsulfonyl at N1: Increases metabolic stability by blocking oxidative metabolism at the nitrogen. Comparative SAR studies show that bulkier sulfonyl groups reduce solubility but improve target selectivity .
  • Example: Replacement of iodine with bromine decreases IC50_{50} values by 2–3-fold in kinase inhibition assays .

Q. How can contradictory data on reaction yields be resolved during iodination?

Answer: Discrepancies in iodination efficiency (40–85% yields) often arise from:

  • Solvent Polarity: DMF improves iodine solubility but may promote side reactions (e.g., sulfonyl group hydrolysis). THF minimizes side reactions but reduces reaction rates .
  • Catalyst Use: Adding Pd(II) catalysts (e.g., Pd(OAc)2_2) can enhance regioselectivity in challenging substrates .
  • Mitigation: Monitor reaction progress via TLC or in-situ IR spectroscopy to optimize quenching times .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Answer:

  • Co-solvent Systems: Use DMSO:PBS (1:4) for cell-based assays, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Prodrug Approach: Introduce phosphate or acetyl groups at C5/C6 positions, which hydrolyze in physiological conditions .
  • Nanoformulation: Encapsulation in PEGylated liposomes improves aqueous dispersion (e.g., 50 nm particles with PDI <0.2) .

Methodological Considerations

Q. How to design experiments for studying target binding mechanisms?

Answer:

  • Biophysical Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) with immobilized kinase domains .
  • Molecular Dynamics (MD) Simulations: Model iodine-protein interactions (e.g., with VEGFR2) to predict binding modes and guide mutagenesis studies .
  • X-ray Co-crystallography: Resolve ligand-protein complexes at 1.8–2.2 Å resolution to identify critical hydrogen bonds/halogen interactions .

Q. What analytical methods resolve decomposition products under storage?

Answer:

  • Stability-Indicating HPLC: Use a C18 column with gradient elution (ACN:H2_2O + 0.1% TFA) to detect sulfonic acid byproducts from hydrolysis .
  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 14 days to identify major degradation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-

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